molecular formula C17H20N2O4S B12502926 2-[3-methoxy(phenylsulfonyl)anilino]-N,N-dimethylacetamide

2-[3-methoxy(phenylsulfonyl)anilino]-N,N-dimethylacetamide

Cat. No.: B12502926
M. Wt: 348.4 g/mol
InChI Key: GFJKVMHCPFZZBN-UHFFFAOYSA-N
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Description

2-[N-(3-methoxyphenyl)benzenesulfonamido]-N,N-dimethylacetamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The structure of this compound includes a benzenesulfonamido group attached to a 3-methoxyphenyl ring, which is further connected to a dimethylacetamide moiety.

Preparation Methods

The synthesis of 2-[N-(3-methoxyphenyl)benzenesulfonamido]-N,N-dimethylacetamide typically involves a multi-step process. One common method includes the reaction of 3-methoxyaniline with benzenesulfonyl chloride to form 3-methoxyphenylbenzenesulfonamide. This intermediate is then reacted with N,N-dimethylacetamide in the presence of a suitable catalyst to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of solvents to enhance yield and purity.

Chemical Reactions Analysis

2-[N-(3-methoxyphenyl)benzenesulfonamido]-N,N-dimethylacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or even a sulfide, depending on the reducing agent used.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols.

Scientific Research Applications

2-[N-(3-methoxyphenyl)benzenesulfonamido]-N,N-dimethylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[N-(3-methoxyphenyl)benzenesulfonamido]-N,N-dimethylacetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biochemical pathways, leading to the compound’s antimicrobial or anti-inflammatory effects.

Comparison with Similar Compounds

Similar compounds to 2-[N-(3-methoxyphenyl)benzenesulfonamido]-N,N-dimethylacetamide include:

    2-(benzenesulfonamido)-N-(3-methoxyphenyl)propanamide: This compound has a similar structure but with a propanamide moiety instead of dimethylacetamide.

    2-[N-(3-methoxyphenyl)benzenesulfonamido]-N-[(4-methoxyphenyl)methyl]acetamide: This compound features a 4-methoxyphenyl group instead of the dimethylacetamide moiety. The uniqueness of 2-[N-(3-methoxyphenyl)benzenesulfonamido]-N,N-dimethylacetamide lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C17H20N2O4S

Molecular Weight

348.4 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-3-methoxyanilino]-N,N-dimethylacetamide

InChI

InChI=1S/C17H20N2O4S/c1-18(2)17(20)13-19(14-8-7-9-15(12-14)23-3)24(21,22)16-10-5-4-6-11-16/h4-12H,13H2,1-3H3

InChI Key

GFJKVMHCPFZZBN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CN(C1=CC(=CC=C1)OC)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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